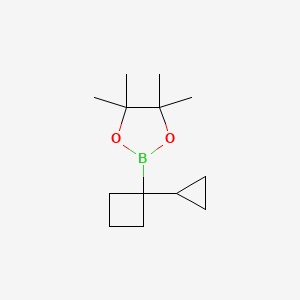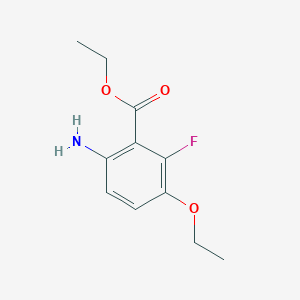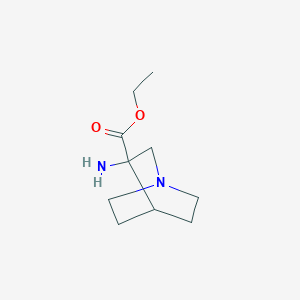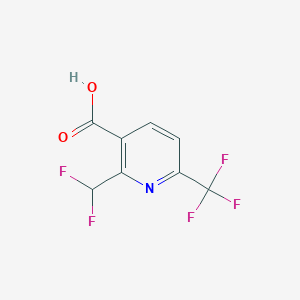
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a cyclopropylcyclobutyl group attached to a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the cyclopropanation of alkenes using carbenoid reagents. One common method is the Simmons-Smith reaction, which uses iodomethylzinc iodide formed by the reaction between diiodomethane and a zinc-copper couple . Another approach involves the use of diazo compounds, such as diazomethane, which react with olefins to produce cyclopropanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as rhodium or cobalt, can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes.
科学的研究の応用
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound may be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of advanced materials and polymers.
作用機序
The mechanism by which 2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in specific binding interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cyclic hydrocarbon with three carbon atoms.
Cyclobutane: A four-carbon cyclic hydrocarbon.
Cyclopentane: A five-carbon cyclic hydrocarbon.
Uniqueness
2-(1-Cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of cyclopropyl and cyclobutyl groups attached to a dioxaborolane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C13H23BO2 |
|---|---|
分子量 |
222.13 g/mol |
IUPAC名 |
2-(1-cyclopropylcyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13(8-5-9-13)10-6-7-10/h10H,5-9H2,1-4H3 |
InChIキー |
LFPINLJQUZSEDX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCC2)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)

![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
